molecular formula C7H17N3 B8590665 4-Amino-4-aminomethyl-1-methylpiperidine

4-Amino-4-aminomethyl-1-methylpiperidine

Cat. No.: B8590665
M. Wt: 143.23 g/mol
InChI Key: CGFRCBQIPHFZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-4-aminomethyl-1-methylpiperidine is a useful research compound. Its molecular formula is C7H17N3 and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C7H17N3/c1-10-4-2-7(9,6-8)3-5-10/h2-6,8-9H2,1H3

InChI Key

CGFRCBQIPHFZJG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CN)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-amino-4-cyano-1-methylpiperidine (3.60 g) in dry dimethoxyethane was added to mechanically stirred suspension of LiAlH4 (3.0 g) in dry dimethoxyethane under nitrogen atmosphere, at such a rate that the temperature didn't rise over 50° C. At the end of the addition the mixture was heated under reflux for 6 hr. Excess LiAlH4 was destroyed by adding to the cold (0° C.) stirred reaction mixture, under nitrogen, 4M NaoH (10 ml), water (3 ml), saturated NaOH solution (10 ml) and water (5 ml). The organic solvent was separated and the aqueous phase was extracted several times with hot THF. The organic solvent which was separated and the THF extracts were combined, dried (Na2SO4) and the solvents were removed to give the title compound as a viscous oil (3.17 g) which was purified by distillation b.p. 60°-62° C. (0.8 mm).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-amino-4-cyano-1-methylpiperidine (3.60 g) in dry dimethoxyethane was added to mechanically stirred suspension of LiAlH4 (3.0 g) in dry dimethoxyethane under nitrogen atmosphere, at such a rate that the temperature didn't rise over 50° C. At the end of the addition the mixture was heated under reflux for 6 hr. Excess LiAlH4 was destroyed by adding to the cold (0° C.) stirred reaction mixture, under nitrogen, 4M NaOH (10 ml), water (3 ml), saturated NaOH solution (10 ml) and water (5 ml). The organic solvent was separated and the aqueous phase was extracted several times with hot THF. The organic solvent which was separated and the THF extracts were combined, dried (Na2SO4) and the solvents were removed to give the title compound as a viscous oil (3.17 g) which was purified by distillation b.p. 60°-62° C. (0.8 mm).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five

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